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Compound of Interest

Compound Name: BMS-986176

Cat. No.: B8175935 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the kinase selectivity profile of BMS-986176, a potent and highly

selective inhibitor of Adaptor-Associated Kinase 1 (AAK1).

BMS-986176 (also known as LX-9211) is a clinical-stage, central nervous system (CNS)

penetrant small molecule inhibitor of AAK1 with a reported IC50 of 2 nM[1][2][3]. AAK1 is a

serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a

fundamental process for synaptic vesicle recycling and receptor internalization. Inhibition of

AAK1 has emerged as a promising therapeutic strategy for the treatment of neuropathic pain[4]

[5]. This guide compares the kinase selectivity of BMS-986176 with other notable AAK1

inhibitors, SGC-AAK1-1 and LP-935509, based on publicly available data.

Quantitative Kinase Inhibition Profile
The following table summarizes the reported inhibitory activities of BMS-986176 and its

comparators against their primary target, AAK1, and other closely related kinases. While BMS-
986176 is described as "highly selective," a comprehensive public kinome scan across a broad

panel of kinases is not readily available. A precursor compound to BMS-986176, however,

demonstrated good overall selectivity when screened against 403 kinases[5].
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Kinase
BMS-986176

(IC50/Ki)
SGC-AAK1-1 (Ki) LP-935509 (IC50)

AAK1 2 nM (IC50)[1][2] 9.1 nM[6] 3.3 nM[6]

BIKE (BMP2K) Data not available 17 nM[6] 14 nM[6]

GAK Data not available 1700 nM[6] 320 nM[6]

STK16 Data not available 270 nM[6] Data not available

RIOK1 Data not available 72 nM (KD) Data not available

RIOK3 Data not available 290 nM (KD) Data not available

PIP5K1C Data not available 260 nM (KD) Data not available

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. KD: Dissociation constant.

Experimental Protocols
The inhibitory activity and selectivity of kinase inhibitors like BMS-986176 are commonly

determined using in vitro kinase assays. The ADP-Glo™ Kinase Assay is a widely used

platform for this purpose due to its high sensitivity and suitability for high-throughput screening.

ADP-Glo™ Kinase Inhibition Assay Protocol
This protocol outlines the general steps for determining the IC50 value of a kinase inhibitor.

1. Reagent Preparation:

Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT, and
BSA).
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration appropriate
for the kinase being tested (often near the Km value for ATP).
Substrate Solution: Prepare the specific peptide or protein substrate for the kinase in the
kinase buffer.
Inhibitor Dilution Series: Prepare a serial dilution of the test compound (e.g., BMS-986176) in
DMSO, followed by a further dilution in kinase buffer to achieve the desired final
concentrations in the assay.
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ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent
according to the manufacturer's instructions.

2. Kinase Reaction:

Add the diluted inhibitor solutions to the wells of a 384-well plate. Include controls for no
inhibition (vehicle only) and background (no enzyme).
Add the kinase enzyme to all wells except the background control.
Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.
Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes),
allowing the enzymatic reaction to proceed.

3. ADP Detection:

To stop the kinase reaction and deplete the remaining ATP, add the ADP-Glo™ Reagent to
all wells. Incubate for 40 minutes at room temperature.
Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a
luminescent signal. Incubate for 30-60 minutes at room temperature.

4. Data Acquisition and Analysis:

Measure the luminescence of each well using a plate reader.
The luminescent signal is proportional to the amount of ADP produced and thus reflects the
kinase activity.
Plot the kinase activity against the logarithm of the inhibitor concentration.
Fit the data to a dose-response curve to determine the IC50 value of the inhibitor.

Visualizing Experimental Workflow and Signaling
Pathway
To further illustrate the methodologies and the biological context of BMS-986176, the following

diagrams are provided.
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ADP-Glo™ Kinase Assay Workflow
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Simplified AAK1 Signaling Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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